Aminooxyacetic acid hemihydrochloride
Description
Properties
IUPAC Name |
2-aminooxyacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h2*1,3H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXIJIPYZKPDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON.C(C(=O)O)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883906 | |
| Record name | Aminooxyacetic acid hemihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-14-4 | |
| Record name | Aminooxyacetic acid hemihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(aminooxy)-, hydrochloride (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminooxyacetic acid hemihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(aminooxy)acetic] acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOOXYACETIC ACID HEMIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G5QI2GN7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical properties and structure of Aminooxyacetic acid hemihydrochloride
An In-depth Technical Guide to Aminooxyacetic Acid Hemihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (AOAA), also known as Carboxymethoxylamine hemihydrochloride, is a versatile small molecule inhibitor widely utilized in biomedical research.[1][2] It is recognized primarily for its potent inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[3] This inhibitory action makes it a critical tool for investigating various metabolic and signaling pathways. Its principal targets include 4-aminobutyrate aminotransferase (GABA-T), the malate-aspartate shuttle (MAS), and cystathionine β-synthase (CBS).[1][4][5] By modulating these key enzymatic processes, AOAA has profound effects on cellular energy metabolism, neurotransmitter levels, and cell fate, making it a valuable compound for studies in neuroscience, oncology, and metabolic diseases.
Chemical Structure and Identification
The chemical identity of this compound is established by its unique structure, where two molecules of aminooxyacetic acid are associated with one molecule of hydrochloric acid.
Chemical Structure Diagram
Caption: Chemical structure of Aminooxyacetic acid.
Identifiers and Descriptors
| Property | Value | Reference |
| IUPAC Name | bis(2-aminooxyacetic acid);hydrochloride | [6] |
| Synonyms | Carboxymethoxylamine hemihydrochloride, Aminooxyacetate | [1][7][8] |
| CAS Number | 2921-14-4 | [7][9][10] |
| Canonical SMILES | C(C(=O)O)ON.C(C(=O)O)ON.Cl | [6][8] |
| InChI | InChI=1S/2C2H5NO3.ClH/c23-6-1-2(4)5;/h21,3H2,(H,4,5);1H | [6][8] |
| InChIKey | KBXIJIPYZKPDRU-UHFFFAOYSA-N | [6][8] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO₃ · 0.5HCl | [1][7][9] |
| Molecular Weight | 109.3 g/mol | [1][2][7][9] |
| Appearance | White to light beige crystalline powder | [2][11][12] |
| Purity | ≥98% | [1][11][13] |
| Storage | 4°C, sealed, protected from light and moisture | [7][9][14] |
| Solubility (PBS, pH 7.2) | 130 mg/mL (1189.39 mM) | [1][14] |
| Solubility (DMSO) | 42.9 - 100 mg/mL | [7][9][14] |
| Solubility (Water) | 90 mg/mL | [9] |
Mechanism of Action and Biological Activity
AOAA exerts its biological effects by inhibiting several key enzymes, primarily those dependent on pyridoxal phosphate (PLP).[3] Its main targets are the malate-aspartate shuttle (MAS), the GABA-degrading enzyme GABA-transaminase (GABA-T), and cystathionine β-synthase (CBS).[1][4][9]
-
Inhibition of Malate-Aspartate Shuttle (MAS): The MAS is crucial for transferring NADH reducing equivalents from the cytosol into the mitochondrial matrix.[15] By inhibiting aspartate aminotransferase, a key component of this shuttle, AOAA disrupts this process.[3][15] This leads to decreased mitochondrial respiration and a reduction in intracellular ATP levels, thereby inhibiting glycolysis.[1][15]
-
Inhibition of GABA-Transaminase (GABA-T): AOAA is a potent inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][3] This inhibition leads to a rapid and significant accumulation of GABA in the brain and central nervous system.[7][9]
-
Cellular Consequences: The metabolic disruption caused by AOAA triggers various cellular responses. In cancer cell lines like C6 glioma and breast cancer cells, AOAA treatment leads to cell cycle arrest in the G0/G1 phase, an increase in apoptosis and necrosis, and reduced cell proliferation.[1][7][9] It has also been shown to inhibit osteoclast differentiation and function by attenuating oxidative phosphorylation.[15]
Signaling Pathway Diagram
Caption: AOAA inhibits MAS, GABA-T, and CBS, disrupting key metabolic pathways.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro: Aspartate Transaminase (AST) Activity Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of AOAA on AST (also known as GOT1/2), a key enzyme in the malate-aspartate shuttle.[7][14]
-
Cell Culture and Treatment: Plate cells (e.g., breast cancer cell lines) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for desired time points (e.g., 6, 24, or 48 hours).[7]
-
Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer and collect the supernatant after centrifugation.[7][14]
-
Colorimetric Assay: Measure AST activity in the cell lysate using a commercial colorimetric assay kit. These kits typically assess the formation of pyruvate from oxaloacetate, a product of AST activity.[7]
-
Data Analysis: Determine the rate of reaction by measuring the change in absorbance over time. Compare the activity in AOAA-treated samples to untreated controls to determine the extent of inhibition.
In Vitro: Cell Viability Assay
This protocol outlines a method to assess the effect of AOAA on the viability and proliferation of cultured cells.[1][16]
-
Cell Plating: Seed cells (e.g., C6 glioma cells) into 96-well plates at a density of 1,500 to 5,000 cells per well.[1][7]
-
Treatment: After 12-24 hours, replace the medium with fresh medium containing various concentrations of AOAA (e.g., 0.1, 0.25, 0.5, 1, 5 mM).[16]
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).[1][16]
-
Viability Assessment: Quantify cell viability using a standard method such as an LDH assay or CCK-8 assay, following the manufacturer's instructions.[15][16]
-
Data Analysis: Normalize the results to the untreated control group to determine the dose-dependent effect of AOAA on cell survival.
In Vivo: Evaluation in Rodent Models
This protocol provides a general framework for studying the effects of AOAA in animal models.[1][16][17]
-
Animal Model: Use female albino or Wistar rats (150-200 g) or other appropriate rodent models.[1][16]
-
Compound Preparation: Prepare a stock solution of AOAA in a suitable vehicle such as PBS.[1] The final concentration should be adjusted based on the desired dosage and administration volume.
-
Administration: Administer AOAA via the desired route. For studying central nervous system effects, intravenous (i.v.) injection into the tail vein (e.g., at 2 mL/kg body weight) is often used.[1][17] For other studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections (e.g., 15-100 mg/kg) may be employed.[16]
-
Monitoring and Tissue Collection: Observe the animals for behavioral changes (e.g., convulsions).[1] At predetermined time points after injection, euthanize the animals and collect tissues (e.g., brain, tumors) for further analysis (e.g., measuring GABA levels via HPLC or assessing tumor growth).[9]
Experimental Workflow Diagram
Caption: Generalized workflow for in vitro and in vivo experiments using AOAA.
Spectral Information
Spectral data are crucial for the verification of chemical identity and purity.
-
Infrared (IR) Spectroscopy: FTIR spectra for this compound are available in public databases and are typically acquired using a Mull technique.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: H-NMR data are consistent with the established chemical structure.[9][13]
-
Raman Spectroscopy: Raman spectra have been recorded and are available for reference.[6]
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[10][11]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
-
Toxicology: The intraperitoneal LD50 is 65 mg/kg in mice, and the subcutaneous LD50 is 91 mg/kg in mice.[10]
Disclaimer: This document is intended for research and informational purposes only. It is not for human or veterinary diagnostic or therapeutic use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. This compound | C4H11ClN2O6 | CID 2723609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Carboxymethoxylamine Hemihydrochloride 2921-14-4 | TCI AMERICA [tcichemicals.com]
- 12. Carboxymethoxylamine Hemihydrochloride 2921-14-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. selleckchem.com [selleckchem.com]
- 14. lifetechindia.com [lifetechindia.com]
- 15. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. glpbio.com [glpbio.com]
A Technical Guide to the Synthesis and Purification of Aminooxyacetic acid Hemihydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Aminooxyacetic acid hemihydrochloride, a vital reagent in biomedical research. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes to ensure clarity and reproducibility in a laboratory setting.
Overview
This compound, also known as Carboxymethoxylamine hemihydrochloride, is a versatile molecule widely utilized as an inhibitor of various enzymes, including aminotransferases. Its application in research is crucial for studying metabolic pathways and as a pharmacological tool. The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate, O-(Carboxymethyl)acetone oxime, followed by its hydrolysis to yield the final product.
Chemical Synthesis Pathway
The synthesis of this compound proceeds through two key stages:
-
Formation of O-(Carboxymethyl)acetone oxime: This intermediate is synthesized by the reaction of chloroacetic acid with acetoxime in the presence of a base.
-
Hydrolysis to this compound: The intermediate is then subjected to acidic hydrolysis to yield the final product.
The overall chemical transformation is depicted in the diagram below.
Experimental Protocols
The following protocols are based on established and verified methods for the synthesis and purification of this compound.
Synthesis of O-(Carboxymethyl)acetone oxime (Intermediate)
This procedure outlines the preparation of the key intermediate, O-(Carboxymethyl)acetone oxime.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chloroacetic Acid | 94.50 | 94.5 g | 1.0 |
| Acetoxime | 73.09 | 73.1 g | 1.0 |
| Sodium Hydroxide | 40.00 | 80.0 g | 2.0 |
| Water | 18.02 | 400 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Sodium Chloride | 58.44 | As needed | - |
| Ether | 74.12 | As needed | - |
Procedure:
-
In a 2-liter beaker, dissolve 94.5 g (1.0 mole) of chloroacetic acid in 200 mL of water.
-
Cool the solution in an ice bath and slowly add a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water, keeping the temperature below 20°C.
-
In a separate beaker, dissolve 73.1 g (1.0 mole) of acetoxime in 100 mL of water.
-
Add the acetoxime solution to the sodium chloroacetate solution.
-
Slowly add a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water to the reaction mixture, maintaining the temperature below 20°C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid.
-
Saturate the solution with sodium chloride.
-
Extract the aqueous solution with three 200 mL portions of ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude O-(Carboxymethyl)acetone oxime. The crude product is a viscous oil.
Synthesis of this compound
This protocol details the hydrolysis of the intermediate to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| O-(Carboxymethyl)acetone oxime | 131.13 | 131.1 g | 1.0 |
| Concentrated HCl | 36.46 | 200 mL | ~2.4 |
| Water | 18.02 | 200 mL | - |
Procedure:
-
In a 1-liter round-bottom flask, dissolve 131.1 g (1.0 mole) of crude O-(Carboxymethyl)acetone oxime in 200 mL of water.
-
Add 200 mL of concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
Purification Protocol
Purification of the crude this compound is essential to obtain a high-purity product suitable for research purposes. Recrystallization is the most common method.
Recrystallization Procedure
Materials and Reagents:
| Reagent | Purpose |
| Crude this compound | Product to be purified |
| Deionized Water | Recrystallization solvent |
| Ethanol (cold) | Washing solvent |
| Activated Charcoal | Decolorizing agent (optional) |
Procedure:
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot deionized water to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the beaker in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Expected Value |
| Synthesis | |
| Yield of O-(Carboxymethyl)acetone oxime | 80-90% (crude) |
| Yield of this compound | 60-70% (crude) |
| Purification | |
| Recovery from Recrystallization | 85-95% |
| Product Characterization | |
| Appearance | White to off-white crystalline powder |
| Melting Point | 153-156 °C (decomposes)[1][2] |
| Purity (by titration) | ≥ 98% |
| Solubility | Soluble in water.[1] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Chloroacetic acid is corrosive and toxic; avoid skin and eye contact.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.
-
Ether is highly flammable; ensure there are no ignition sources nearby during its use.
This guide provides a robust framework for the successful synthesis and purification of research-grade this compound. Adherence to these protocols and safety guidelines will facilitate the production of a high-purity compound for use in further scientific investigation.
References
Methodological & Application
Application Notes and Protocols: Aminooxyacetic Acid Hemihydrochloride for In Vitro Research
Introduction
Aminooxyacetic acid (AOAA) hemihydrochloride is a versatile research compound known for its inhibitory effects on a range of pyridoxal phosphate (PLP)-dependent enzymes.[1] It is widely utilized in in vitro studies to investigate various cellular processes, including amino acid metabolism, energy production, and cell signaling. AOAA's primary mechanisms of action include the inhibition of the malate-aspartate shuttle (MAS), 4-aminobutyrate aminotransferase (GABA-T), and cystathionine β-synthase (CBS).[1][2][3] This document provides detailed application notes, experimental protocols, and data summaries for researchers using AOAA in cell-based assays.
Mechanism of Action and Key Cellular Effects
AOAA exerts its effects by targeting several key enzymes, leading to significant alterations in cellular metabolism and function. It acts as a general inhibitor of PLP-dependent enzymes by attacking the Schiff base linkage between the PLP cofactor and the enzyme.[1] The primary targets and their downstream consequences are outlined below.
-
Inhibition of Malate-Aspartate Shuttle (MAS): By inhibiting aspartate aminotransferase, a key component of the MAS, AOAA prevents the transfer of NADH reducing equivalents from the cytosol to the mitochondria.[1][3] This disrupts mitochondrial respiration and energy production.
-
Inhibition of GABA-Transaminase (GABA-T): AOAA blocks the degradation of the neurotransmitter GABA, leading to its accumulation in tissues.[1]
-
Inhibition of Cystathionine β-Synthase (CBS): As a CBS inhibitor, AOAA can modulate the transsulfuration pathway and the production of hydrogen sulfide (H₂S).[2]
-
Cellular Consequences: These inhibitory actions result in decreased intracellular ATP levels, reduced glycolysis, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis and necrosis in various cell types.[2][4]
Caption: Mechanism of action for Aminooxyacetic acid (AOAA).
Quantitative Data Summary
The effective concentration of AOAA varies significantly depending on the target enzyme and the cell type being studied. The following table summarizes key quantitative data from in vitro experiments.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | Kynurenine Aminotransferase-I (KAT-I) | 13.1 µM | [5] |
| Effective Concentration | C6 Glioma Cell Proliferation Inhibition | 0.1 - 5 mM | [2] |
| Effective Concentration | Osteoclastogenesis Inhibition (BMMs) | 0.3 - 0.4 mM | [3][6] |
| Effective Concentration | Alanine:Glyoxylate Aminotransferase (AGT) Inhibition | 100 µM | [7] |
| Effective Concentration | M1 Macrophage Glycolysis Inhibition | 1 - 5 mM | [8] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cytotoxicity in C6 Glioma Cells
This protocol details a method to assess the effect of AOAA on the viability of C6 glioma cells using an intracellular lactate dehydrogenase (LDH) assay.[2]
Materials:
-
C6 glioma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Aminooxyacetic acid hemihydrochloride (AOAA)
-
24-well or 12-well cell culture plates
-
Intracellular LDH assay kit
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.
-
Seeding: Plate the cells at a density of 1 × 10⁶ cells/mL into 24-well or 12-well plates. Allow cells to adhere overnight.
-
Treatment: Prepare fresh stock solutions of AOAA in sterile water or culture medium. Dilute the stock to final concentrations (e.g., 0.1, 0.25, 0.5, 1, 5 mM) in complete culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the AOAA-containing medium. Include a vehicle-only control. Incubate the plates for 24 hours.
-
Assessment: After the incubation period, assess cell survival by measuring the activity of intracellular LDH according to the manufacturer's protocol. This typically involves lysing the cells and measuring the enzymatic conversion of a substrate.
Caption: Workflow for assessing AOAA cytotoxicity in C6 glioma cells.
Protocol 2: Inhibition of Osteoclast Differentiation
This protocol describes how to evaluate the inhibitory effect of AOAA on RANKL-induced osteoclastogenesis from bone marrow macrophages (BMMs).[3][6]
Materials:
-
Bone Marrow Macrophages (BMMs)
-
α-MEM or relevant culture medium
-
FBS, Penicillin-Streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
AOAA
-
6-well plates
-
CCK-8 cell viability assay kit
-
TRAP (tartrate-resistant acid phosphatase) staining kit
Methodology:
-
BMM Preparation: Isolate BMMs from the bone marrow of mice and culture them in medium containing M-CSF to generate a pure population of macrophage precursors.
-
Seeding: Plate BMMs at a density of 1.5 × 10⁵ cells/well in 6-well plates.
-
Differentiation and Treatment: To induce osteoclast differentiation, replace the medium with fresh medium containing 50 ng/mL RANKL and M-CSF. Concurrently, add AOAA at desired concentrations (e.g., 0, 0.3, 0.4 mM).
-
Incubation: Culture the cells for 4 to 6 days, replacing the medium every 2 days with fresh medium containing RANKL and AOAA.
-
Viability Assessment: At 48 and 96 hours post-treatment, assess the viability of parallel cultures using a CCK-8 assay to ensure AOAA concentrations are not cytotoxic to the precursor cells.[6]
-
TRAP Staining: After 4-6 days, fix the cells and stain for TRAP, a marker for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.
-
Gene Expression (Optional): Extract total RNA from cells cultured for 6 days and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of osteoclast-specific genes.[3][6]
Caption: Workflow for the osteoclastogenesis inhibition assay.
Protocol 3: Aspartate Transaminase (GOT/AST) Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of AOAA on GOT/AST enzyme activity in cell lysates using a colorimetric assay.[4][9]
Materials:
-
Cultured cells of interest
-
6-well plates
-
AOAA
-
Cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
GOT/AST colorimetric assay kit (measures pyruvate or a coupled product)
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates to the desired confluency. Treat the cells with various concentrations of AOAA for a specified duration (e.g., 6, 24, or 48 hours).
-
Cell Lysate Preparation:
-
After treatment, place the plates on ice and wash the cells twice with cold PBS.
-
Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the cytosolic enzymes.
-
-
Enzyme Assay:
-
Perform the GOT/AST activity assay on the supernatant according to the kit manufacturer's instructions. This typically involves adding the cell lysate to a reaction mixture containing the enzyme's substrates.
-
The assay measures the formation of a product (e.g., pyruvate from oxaloacetate), which is then detected colorimetrically.[4]
-
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the enzyme activity and determine the extent of inhibition by AOAA compared to the untreated control.
Caption: Workflow for measuring GOT/AST enzyme inhibition by AOAA.
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation [frontiersin.org]
- 7. Aminooxy acetic acid: a selective inhibitor of alanine:glyoxylate aminotransferase and its use in the diagnosis of primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying GABA Turnover in Rat Brain Using Aminooxyacetic Acid Hemihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing aminooxyacetic acid (AOAA) for the study of gamma-aminobutyric acid (GABA) turnover in the rat brain. This document includes the mechanism of action, detailed experimental protocols, data presentation, and relevant biochemical pathways.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] The study of GABA turnover, which reflects its synthesis and degradation rate, is essential for understanding its role in various physiological and pathological conditions, including epilepsy, anxiety, and neurodegenerative diseases.[3]
Aminooxyacetic acid (AOAA) is a well-established tool for measuring GABA turnover.[4] It acts as a potent inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[4][5] By blocking GABA-T, AOAA leads to an accumulation of GABA in the brain, and the initial rate of this accumulation can be used to estimate the rate of GABA synthesis.[5][6]
Mechanism of Action
AOAA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, which includes GABA-T.[4] GABA is synthesized from glutamate by glutamate decarboxylase (GAD) and is primarily degraded by GABA-T to succinic semialdehyde, which then enters the Krebs cycle.[7][8][9] By inhibiting GABA-T, AOAA effectively blocks the degradation pathway, leading to a measurable increase in GABA levels.[4][5]
Data Presentation
Table 1: Effect of Aminooxyacetic Acid (AOAA) on GABA Levels in Rat Brain Regions
| Brain Region | Treatment Group | Dose (mg/kg) | Route | Time Post-Injection (min) | GABA Concentration (µmol/g) | Percent Increase from Control | Reference |
| Cerebellum | Control | - | - | - | ~2.1 | - | [5] |
| AOAA | 50 | i.v. | 15 | ~3.4 | ~62% | [5] | |
| AOAA | 90 | i.v. | 30 | ~4.5 | ~114% | [10] | |
| AOAA | 150 | i.v. | 15 | ~3.4 | ~62% | [5] | |
| Medulla Oblongata-Pons | Control | - | - | - | - | - | [5] |
| AOAA | 90 | i.v. | 60 | - | Similar to Cerebellum | [11] | |
| Striatum | Control | - | - | - | - | - | [11] |
| AOAA | 90 | i.v. | 60 | - | Similar to Cerebellum | [11] | |
| Whole Brain | Control | - | - | - | ~2.0 | - | [10] |
| AOAA | 90 | i.v. | 30 | ~3.5 | ~75% | [10] | |
| AOAA | 40 | i.p. | 90 | - | Significant increase | [12] |
Note: The values presented are approximate and have been inferred from graphical representations and textual descriptions in the cited literature. For precise values, please refer to the original publications.
Table 2: GABA Turnover Rates in Rodent Brain Following AOAA Administration
| Brain Region | Animal Model | AOAA Dose (mg/kg) | Route | Initial GABA Accumulation Rate (µmol/g/min) | Mean Turnover Time (min) | Reference |
| Cerebellum | Rat | 50-150 | i.v. | 0.086 (first 15 min) | 12-16 | [5][11] |
| Rat | 50-150 | i.v. | 0.034 (after 15 min) | - | [5] | |
| Whole Brain | Mouse | 7.5-15 | i.v. | - | ~10 | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of GABA Turnover in Rat Brain
This protocol outlines the procedure for administering AOAA to rats and collecting brain tissue for the analysis of GABA levels.
Materials:
-
Aminooxyacetic acid hemihydrochloride (AOAA)
-
Saline solution (0.9% NaCl), sterile
-
Male Wistar rats (or other appropriate strain), 200-250g
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Homogenizer (e.g., Potter-Elvehjem)
-
Acidic extraction solution (e.g., 0.4 M perchloric acid)
-
Microcentrifuge tubes
-
Apparatus for High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection
Procedure:
-
Animal Preparation:
-
House rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
On the day of the experiment, weigh each rat to determine the correct dosage of AOAA.
-
-
AOAA Administration:
-
Prepare a fresh solution of AOAA in sterile saline. For intravenous (i.v.) injection, a concentration of 10-20 mg/mL is typically used. For intraperitoneal (i.p.) injection, a similar concentration can be used.
-
Administer AOAA via the desired route. Intravenous injection via the tail vein generally produces a more rapid and consistent effect compared to intraperitoneal injection.[5] A typical i.v. dose is 50-90 mg/kg.[5][10]
-
-
Time Course and Tissue Collection:
-
At predetermined time points after AOAA injection (e.g., 0, 15, 30, 60 minutes), euthanize the rats. Rapid euthanasia is critical to prevent post-mortem increases in GABA levels.[6] Microwave irradiation of the head is considered the gold standard for preventing such artifacts, but rapid decapitation followed by immediate brain removal and freezing is a viable alternative.
-
Immediately following euthanasia, dissect the brain on an ice-cold plate.
-
Isolate the brain regions of interest (e.g., cerebellum, striatum, cortex).
-
Immediately freeze the tissue samples in liquid nitrogen to halt enzymatic activity. Samples can be stored at -80°C until analysis.
-
-
GABA Quantification (HPLC):
-
Weigh the frozen brain tissue samples.
-
Homogenize the tissue in a known volume of cold acidic extraction solution (e.g., 4 volumes of 0.4 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant, which contains the amino acids.
-
Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde, OPA) according to established protocols.
-
Analyze the derivatized sample using a reversed-phase HPLC system with a fluorescence detector. The mobile phase typically consists of a gradient of a buffer (e.g., potassium acetate) and an organic solvent (e.g., methanol).[13]
-
Quantify GABA concentrations by comparing the peak areas to a standard curve of known GABA concentrations.
-
-
Data Analysis:
-
Express GABA concentrations as µmol per gram of wet tissue weight.
-
Calculate the rate of GABA accumulation by plotting the GABA concentration against time after AOAA injection. The initial, linear portion of this curve represents the GABA turnover rate.
-
Visualizations
GABA Synthesis and Degradation Pathway
Caption: The "GABA Shunt" pathway illustrating GABA synthesis and degradation.
Experimental Workflow for GABA Turnover Study
References
- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA [frontiersin.org]
- 10. Aminooxyacetic acid induced accumulation of GABA in the rat brain. Interaction with GABA receptors and distribution in compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the importance of GABA-ergic neurons for the AOAA induced accumulation of GABA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevation of brain GABA concentrations with amino-oxyacetic acid; effect on the hyperactivity syndrome produced by increased 5-hydroxytryptamine synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Metabolic Reprogramming of Breast Cancer Cells by Aminooxyacetic Acid Hemihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxyacetic acid hemihydrochloride (AOA), a broad-spectrum inhibitor of pyridoxal phosphate-dependent enzymes, has emerged as a promising agent for targeting metabolic vulnerabilities in breast cancer. AOA primarily disrupts glutamine metabolism by inhibiting transaminases, leading to the depletion of essential amino acids like aspartate and alanine. This metabolic insult preferentially affects breast cancer cells with high c-MYC expression, which are often addicted to glutamine for their proliferation and survival. The downstream consequences of AOA treatment include cell cycle arrest at the S-phase and induction of apoptosis, predominantly through the activation of the endoplasmic reticulum (ER) stress pathway. These application notes provide a comprehensive overview of the effects of AOA on breast cancer cell metabolism, along with detailed protocols for key experiments to assess its efficacy and mechanism of action.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic alterations is an increased dependence on glutamine, a non-essential amino acid that plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle, nucleotide and amino acid synthesis, and maintaining redox homeostasis. This "glutamine addiction" presents a therapeutic window for targeting cancer cells while sparing normal tissues.
Aminooxyacetic acid (AOA) is a well-characterized inhibitor of transaminases, enzymes that are critical for the shuttling of amino groups and the synthesis of non-essential amino acids. By inhibiting these enzymes, AOA effectively cuts off the supply of key metabolites derived from glutamine, leading to metabolic catastrophe and cell death in susceptible cancer cells. Notably, the sensitivity of breast cancer cells to AOA correlates with the overexpression of the oncogene c-MYC, which is a key driver of glutamine metabolism. This document outlines the application of AOA in breast cancer research and provides detailed protocols for its investigation.
Data Presentation
The following tables summarize the quantitative effects of Aminooxyacetic Acid (AOA) on various breast cancer cell lines.
Table 1: Cytotoxicity of AOA in Breast Cancer Cell Lines
| Cell Line | Subtype | c-MYC Expression | AOA IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative | High | 515 ± 35 (for AAT) | [1] |
| SUM149 | Triple-Negative | High | Sensitive | [2] |
| SUM159 | Triple-Negative | High | Sensitive | [2] |
| MCF-7 | Luminal A | High | Sensitive | [2] |
| HCC1954 | HER2+ | Low | Less Sensitive | [2] |
Table 2: Effect of AOA on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| SUM149 | Control | 55 | 35 | 10 | [2] |
| SUM149 | 2mM AOA (48h) | 45 | 50 (arrest) | 5 | [2] |
| SUM159 | Control | 60 | 30 | 10 | [2] |
| SUM159 | 2mM AOA (48h) | 50 | 45 (arrest) | 5 | [2] |
Table 3: AOA-Induced Changes in Metabolite Levels and Cellular Processes
| Parameter | Cell Line | Treatment | Change | Reference |
| Aspartate Levels | SUM149, SUM159 | 2mM AOA | Depletion | [2] |
| Alanine Levels | SUM149, SUM159 | 2mM AOA | Depletion | [2] |
| GRP78 Expression | SUM159, SUM149 | 2mM AOA (24h) | Increased | [2] |
| CHOP Expression | SUM159, SUM149 | 2mM AOA (24h) | Increased | [2] |
| Lactate Secretion | MDA-MB-231 NQO1+ | Combination w/ β-lap | ~85% reduction | |
| Oxygen Consumption | MDA-MB-231 | AOA | Reduction | [3] |
| Tumor Growth (in vivo) | SUM149, SUM159, MCF-7 xenografts | 5 mg/kg AOA | Significant Reduction | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of AOA on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SUM149)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (AOA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of AOA in complete growth medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of AOA (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium without AOA).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of AOA on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
Complete growth medium
-
AOA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with AOA (e.g., 2 mM) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol measures the effect of AOA on mitochondrial respiration.
Materials:
-
Breast cancer cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
AOA
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate at an optimal density and allow them to attach overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with AOA and other compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.
-
Measure the basal OCR before and after the injection of AOA and other inhibitors.
-
Analyze the data to determine the effect of AOA on mitochondrial respiration parameters.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of AOA in c-MYC-high breast cancer cells.
Caption: General experimental workflow for investigating AOA effects.
Conclusion
This compound represents a valuable tool for investigating and targeting the metabolic reprogramming of breast cancer cells, particularly those exhibiting high c-MYC expression and glutamine dependency. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of AOA and to further elucidate the intricate metabolic pathways that sustain breast cancer progression. The data consistently demonstrate that AOA's inhibition of transaminases leads to a cascade of events culminating in cell cycle arrest and apoptosis, highlighting the promise of targeting glutamine metabolism in breast cancer therapy. Further preclinical and clinical investigations are warranted to fully realize the potential of AOA as an anti-cancer agent.
References
Application Notes and Protocols: Measuring Changes in ATP Levels after Aminooxyacetic Acid Hemihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxyacetic acid hemihydrochloride (AOA) is a well-characterized inhibitor of aminotransferases, a class of enzymes dependent on pyridoxal phosphate.[1] A primary target of AOA is aspartate aminotransferase, a key component of the malate-aspartate shuttle (MAS).[2] The MAS is crucial for the translocation of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for cellular respiration and ATP production.[3] By inhibiting the MAS, AOA disrupts this process, leading to a decrease in mitochondrial oxidative phosphorylation and a subsequent reduction in intracellular ATP levels.[2][3] This disruption of cellular bioenergetics has been shown to impact various cell types, including glioma cells and osteoclasts, making it a valuable tool for studying cellular metabolism and a potential therapeutic agent.[3][4]
This document provides detailed application notes and protocols for measuring the changes in intracellular ATP levels following treatment with this compound.
Principle of the Method
The most common and sensitive method for quantifying intracellular ATP is through a bioluminescent assay utilizing the enzyme luciferase.[1] In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of this emitted light is directly proportional to the concentration of ATP in the sample. Commercial kits, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provide a stabilized luciferase reagent that includes a cell lysis agent.[1][5] This allows for a simple "add-mix-measure" protocol where the reagent is added directly to the cells in culture, leading to cell lysis, release of ATP, and the generation of a luminescent signal.[5]
Data Presentation
The following table summarizes the quantitative effects of this compound (AOA) on intracellular ATP levels in different cell lines as reported in the literature.
| Cell Line | AOA Concentration | Treatment Duration | % Decrease in ATP (Mean ± SD) | Reference |
| C6 Glioma Cells | 1 mM | 24 hours | ~40% | [4] |
| C6 Glioma Cells | 5 mM | 24 hours | ~60% | [4] |
| RANKL-stimulated BMMs (Osteoclast precursors) | 1 mM | 4 days | ~50% | [3] |
| Prostate Cancer RM-1 cells | Not Specified | Not Specified | Significant Decrease | [6] |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with AOA and subsequently measuring intracellular ATP levels using a commercially available luciferase-based assay kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).
Materials and Reagents
-
This compound (AOA)
-
Cultured cells of interest (e.g., C6 glioma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for measuring ATP levels after AOA treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well opaque-walled plate at a density appropriate for the cell line (e.g., 5,000 - 10,000 cells/well).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
AOA Treatment:
-
Prepare a stock solution of AOA in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare serial dilutions of AOA in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 mM). Include a vehicle control (medium with solvent only).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AOA or the vehicle control.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 24 hours).
-
-
ATP Measurement (using CellTiter-Glo® as an example):
-
Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the "no-cell" control wells from all other readings.
-
Express the ATP levels in the AOA-treated wells as a percentage of the vehicle-treated control wells.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of AOA on ATP production and the logical flow of the experiment.
Caption: AOA inhibits the Malate-Aspartate Shuttle, reducing mitochondrial ATP production.
Caption: Logical relationship of AOA treatment leading to decreased ATP levels.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. This compound leads to decreased intracellular ATP levels and altered cell cycle of prostate cancer cells by suppressing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aminooxyacetic acid hemihydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminooxyacetic acid hemihydrochloride (AOAA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
This compound is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[1] Its primary mechanisms of action in vivo include:
-
Inhibition of GABA-transaminase (GABA-T): AOAA inhibits the enzyme responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This leads to an accumulation of GABA in the brain and other tissues.[2][3][4]
-
Inhibition of the Malate-Aspartate Shuttle (MAS): AOAA also inhibits aspartate aminotransferase, a key component of the malate-aspartate shuttle.[1][5] This shuttle is crucial for the transport of NADH reducing equivalents from the cytosol to the mitochondria, and its inhibition can impair mitochondrial energy metabolism.[1][6]
Q2: What are the common side effects observed with this compound administration in in vivo studies?
A range of side effects has been reported in both animal and human studies. These are often dose-dependent. Common side effects include:
-
Neurological:
-
Convulsions: At higher doses, AOAA can act as a convulsant agent in mice and rats.[1][7]
-
Anticonvulsant effects: Conversely, at certain doses, it exhibits anticonvulsant properties against seizures induced by various agents.[7][8][9]
-
Ataxia and Drowsiness: These were observed in a clinical trial for Huntington's disease at dosages exceeding 2 mg/kg/day.[1]
-
Disequilibrium and Nausea: Reported in a study investigating AOAA for tinnitus treatment.[1]
-
Psychosis: Observed at higher doses in the Huntington's disease clinical trial.[1]
-
-
Cellular and Metabolic:
-
Excitotoxic lesions: Intrastriatal injections of AOAA can produce excitotoxic lesions, potentially due to impaired energy metabolism.[1][6]
-
Decreased ATP levels: Inhibition of the malate-aspartate shuttle can lead to reduced intracellular ATP.[5][10]
-
Altered cell cycle: AOAA has been shown to arrest cells in the G0/G1 phase.[2][3][4][11][12]
-
Q3: Are there species-specific differences in the toxicity of this compound?
Yes, some evidence suggests species-specific differences in toxicity. For instance, it has been noted that AOAA is much less toxic in rats than in mice.[10][13] Researchers should carefully consider the animal model being used and consult relevant literature for species-specific dose responses.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected Convulsions or Seizures in Animals | The dose of AOAA may be too high for the specific animal model, strain, or administration route. | 1. Immediately discontinue the experiment for the affected animal and provide supportive care. 2. Review the literature for established convulsant doses in your specific model. 3. Perform a dose-response study starting with a lower dose and titrating upwards. The convulsive dose 50 (CD50) for subcutaneous administration in mice has been reported as 68 mg/kg.[14] |
| Lack of Expected Anticonvulsant Effect | 1. The dose of AOAA may be insufficient. 2. The timing of AOAA administration relative to the convulsant agent may be suboptimal. 3. The type of induced seizure may not be susceptible to modulation by GABAergic pathways alone. | 1. Increase the dose of AOAA in a stepwise manner. 2. Optimize the time window between AOAA administration and the seizure-inducing agent. The anticonvulsant effect of AOAA has been observed to have different mechanisms at different time points (a non-GABA-related mechanism peaking at 1.5 hours and a GABA-related mechanism at 6 hours).[8] 3. Consider that AOAA's anticonvulsant action can be of a GABA type, a non-GABA type, or a combination, depending on the convulsant agent.[8] |
| High Variability in GABA Level Measurements | 1. The route of administration can significantly impact the rate of GABA accumulation. 2. The timing of tissue collection post-injection is critical. | 1. Intravenous (i.v.) injection leads to a more rapid and consistent increase in GABA levels compared to intraperitoneal (i.p.) injection, which may have poor absorption.[15] 2. GABA levels increase rapidly within 5 minutes of i.v. injection and can reach maximal levels between 2 to 6 hours.[2][3][4] Standardize the tissue collection time point across all experimental groups. |
| Signs of Neurotoxicity (e.g., lesions, ataxia) at Therapeutic Doses | AOAA can induce excitotoxicity, particularly with direct brain injections, by impairing energy metabolism. | 1. Consider alternative, less direct administration routes if possible. 2. Co-administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 has been shown to block these lesions.[6] 3. Monitor animals closely for any signs of neurological impairment. |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on GABA Levels
| Animal Model | Dose | Route of Administration | Time Post-Injection | Observed Effect on GABA Levels | Reference |
| Mice | Not Specified | Intramuscular | 6 hours | Elevated brain GABA concentration | [8] |
| Rat | Not Specified | Intravenous | 5 minutes | Significant increase in cerebellum and whole brain | [2][3][4][11] |
| Rat | Not Specified | Intravenous | 2-6 hours | Maximal levels (400-600% of control) | [2][3][4][11] |
| Rat | Not Specified | Intravenous | 24 hours | Elevated by about 250% | [2][3][4][11] |
| Rat | 30 mg/kg | Intraperitoneal | 4-6 hours | 100-200% elevation in olfactory bulb, frontal cortex, and hippocampus | [16] |
| Rat | 50-150 mg/kg | Intravenous | 15 minutes | Rate of accumulation in cerebellum: 0.086 µmol/g/min | [15] |
| Muricidal Rats | Not Specified | Not Specified | Not Specified | Preferential elevation in olfactory lobes | [17] |
Table 2: Convulsant and Anticonvulsant Dosing of this compound
| Animal Model | Effect | Dose | Route of Administration | Notes | Reference |
| Mice | Convulsant | CD50: 68 mg/kg | Subcutaneous (s.c.) | Triggered clonic convulsions | [14] |
| Mice | Convulsant | CD50: 0.04 µmols | Intracerebroventricular | Induced clonic convulsions | [14] |
| Cats | Anticonvulsant | 50 and 75 µg/kg (total dose) | Not Specified | Complete protection against thiosemicarbazide-induced convulsions | [7] |
| Cats | Convulsant | 100 mg/kg (single dose) | Not Specified | Induced convulsions and death | [7] |
| Rats | Anticonvulsant | 20 mg/kg | Not Specified | Inhibited methionine sulfoximine-induced seizures | [7] |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Activity in Mice
-
Animal Model: Male albino mice.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: Inject AOAA intramuscularly.[8]
-
Induction of Seizures: At a specified time post-AOAA injection (e.g., 1.5 hours or 6 hours), administer a convulsant agent such as isonicotinic acid hydrazide.[8]
-
Observation: Record the latency to the onset of seizures and the severity of convulsions.
-
Data Analysis: Compare the seizure latency and severity between the AOAA-treated group and a vehicle-treated control group.
Protocol 2: Evaluation of GABA Level Changes in Rat Brain
-
Compound Preparation: Prepare a solution of this compound for intravenous injection. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administration: Inject AOAA into a tail vein at a volume of 2 mL/kg body weight. Warming the tail in 42°C water can aid in vein visualization.[2][4][11]
-
Tissue Collection: At predetermined time points (e.g., 5 min, 2 hours, 6 hours, 24 hours) post-injection, euthanize the animals and rapidly dissect the brain regions of interest (e.g., cerebellum, whole brain).
-
GABA Measurement: Homogenize the brain tissue and measure GABA concentrations using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Express GABA levels as a percentage of the control group that received only the vehicle.
Visualizations
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A dual mechanism for the anticonvulsant action of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Seizures induced by aminooxyacetic acid in mice: pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship between drug-induced increases of GABA levels in discrete brain areas and different pharmacological effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of isolation and aminooxyacetic acid (AOAA) on GABA in muricidal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxicity associated with high doses of Aminooxyacetic acid hemihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving high doses of Aminooxyacetic acid (AOAA) hemihydrochloride.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the neurotoxic effects of high-dose AOAA.
Q1: What is the primary mechanism of Aminooxyacetic acid (AOAA) neurotoxicity?
A1: AOAA induces neurotoxicity through a dual mechanism. Firstly, it is a potent inhibitor of GABA-transaminase (GABA-T), an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1] This leads to an accumulation of GABA in the brain.[2][3][4][5] Secondly, and more critically for its neurotoxic effects at high doses, AOAA inhibits the mitochondrial malate-aspartate shuttle.[6] This inhibition impairs intracellular energy metabolism, leading to a depletion of ATP and an increase in lactate levels. The resulting energy failure renders neurons vulnerable to excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[7][8]
Q2: Are the neurotoxic effects of AOAA dose-dependent?
A2: Yes, the neurotoxic effects of AOAA are dose-dependent. In vivo studies involving intrastriatal injections in rats have shown that neuronal damage increases with higher concentrations of AOAA.[8][9] Similarly, in vitro studies on neuronal cultures demonstrate a dose-dependent decrease in cell viability upon exposure to AOAA.[2][3][4]
Q3: What neuronal populations are particularly vulnerable to AOAA-induced toxicity?
A3: Striatal neurons are highly susceptible to AOAA-induced neurotoxicity, with lesions that histologically and neurochemically resemble those seen in Huntington's disease. This is characterized by a striking sparing of NADPH-diaphorase and large neurons within the lesioned area.
Q4: Can the neurotoxic effects of AOAA be prevented or reversed?
A4: The excitotoxic lesions induced by AOAA can be blocked by antagonists of the NMDA receptor, such as MK-801 and kynurenate.[8] This indicates that the neuronal death is mediated by an excitotoxic process. Additionally, pyridoxine can block the lesions, suggesting the involvement of a pyridoxal phosphate-dependent mechanism.[7]
Q5: How does AOAA-induced neurotoxicity relate to its intended use as a GABA-T inhibitor?
A5: While AOAA is an effective inhibitor of GABA-T, its neurotoxic properties at high doses are primarily linked to the impairment of energy metabolism rather than the elevation of GABA levels.[6] The excitotoxic neuronal death is an indirect consequence of the compromised cellular energy state.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo and in vitro experiments with high-dose AOAA.
In Vivo Experiments (Intrastriatal Injection in Rats)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in lesion size between animals. | 1. Inaccurate stereotaxic coordinates. 2. Incorrect injection volume or rate. 3. Leakage of AOAA solution from the injection site. | 1. Verify the accuracy of your stereotaxic apparatus. Use a rat brain atlas to confirm coordinates for the striatum (caudate-putamen). Ensure the skull is level (flat-skull position) by checking the dorso-ventral coordinates of bregma and lambda. 2. Calibrate your infusion pump to ensure accurate and consistent injection volumes and rates. A slow infusion rate (e.g., 0.1-0.2 µL/min) is recommended to minimize tissue damage and prevent backflow. 3. Leave the injection needle in place for several minutes after the infusion is complete to allow for diffusion into the tissue before slowly retracting it. |
| No observable lesion or neurodegeneration. | 1. Inactive AOAA solution. 2. Insufficient dose of AOAA. 3. Incorrect injection site. | 1. Prepare fresh AOAA solution for each experiment. Ensure it is fully dissolved in the appropriate vehicle (e.g., sterile saline). 2. Consult the literature for appropriate dose ranges. Doses between 0.1 and 1 µmol have been shown to produce lesions.[8] Consider performing a dose-response study to determine the optimal concentration for your experimental goals. 3. After the experiment, perform histological verification (e.g., Nissl staining) to confirm the injection site. |
| High mortality rate in experimental animals. | 1. Anesthesia complications. 2. Severe seizures induced by AOAA. 3. Excessive surgical trauma. | 1. Closely monitor the animal's vital signs during and after surgery. Ensure the anesthetic dose is appropriate for the animal's weight and strain. 2. High doses of AOAA can induce seizures.[7] Consider co-administration of an NMDA receptor antagonist if seizures are a concern and not the primary outcome of the study. Pentobarbital anesthesia has also been shown to attenuate lesions. 3. Use aseptic surgical techniques and minimize tissue damage during the drilling of the burr hole and insertion of the injection cannula. |
In Vitro Experiments (Primary Neuronal Cultures)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background cell death in control cultures. | 1. Poor quality of primary neuronal culture. 2. Contamination of the culture. 3. Inappropriate culture medium or supplements. | 1. Optimize your neuronal isolation and plating protocol to ensure high viability from the start. Use healthy, age-appropriate embryonic tissue. 2. Maintain strict aseptic technique during all cell culture procedures. Regularly test for mycoplasma contamination. 3. Use a serum-free neuronal culture medium supplemented with appropriate growth factors (e.g., B-27 supplement, GlutaMAX). |
| Inconsistent results in cell viability assays. | 1. Uneven cell plating density. 2. Issues with the viability assay itself (e.g., MTT, LDH). 3. Variability in AOAA treatment. | 1. Ensure a single-cell suspension before plating and mix thoroughly to achieve a uniform cell density across all wells. 2. Optimize the incubation time and reagent concentrations for your chosen viability assay. For example, with MTT, ensure the formazan crystals are fully dissolved before reading the absorbance. For LDH assays, ensure the measurement is within the linear range of the assay. 3. Prepare a fresh stock solution of AOAA and perform serial dilutions accurately. Ensure thorough mixing when adding AOAA to the culture medium. |
| No significant neurotoxicity observed at expected concentrations. | 1. AOAA degradation. 2. Low sensitivity of the neuronal culture to AOAA. 3. Insufficient exposure time. | 1. Prepare AOAA solutions fresh for each experiment. 2. The sensitivity of neurons to AOAA can vary depending on the brain region they are derived from and the age of the culture. Striatal neurons are particularly sensitive. 3. Conduct a time-course experiment to determine the optimal duration of AOAA exposure to induce neurotoxicity. |
III. Quantitative Data Summary
The following tables summarize quantitative data from studies on AOAA-induced neurotoxicity.
Table 1: In Vivo Neurotoxicity of Intrastriatal AOAA Injection in Rats
| Dose (µmol) | Observed Effect | Reference |
| 0.1 - 1 | Dose-dependent neuronal damage in the striatum. | [8] |
| 0.25 - 1 | Excitotoxic lesions preventable by NMDA receptor antagonists. | [8] |
| Not Specified | Significant increases in lactate content and depletion of ATP levels. |
Table 2: In Vitro Neurotoxicity of AOAA
| Cell Type | Concentration | Observed Effect | Reference |
| C6 glioma cells | Dose-dependent | Decreased cell survival. | [2][3][4] |
| C6 glioma cells | 1 mM or 5 mM | Increased percentage of cells in early-stage apoptosis and necrosis. | [4] |
| Not Specified | Not Specified | Depletion of ATP levels. | [10] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
In Vivo Intrastriatal Injection of AOAA in Rats
a. Animal Preparation and Anesthesia:
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Adult male Sprague-Dawley rats (250-300g) are typically used.
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Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).
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Once anesthetized, place the rat in a stereotaxic frame. Ensure the head is level by confirming that the dorsal-ventral measurements for bregma and lambda are within 0.1 mm of each other.
b. Surgical Procedure:
-
Shave the scalp and clean with an antiseptic solution (e.g., povidone-iodine).
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Use a rat brain atlas to determine the stereotaxic coordinates for the striatum (caudate-putamen). Example coordinates relative to bregma: Anterior/Posterior (AP): +1.0 mm; Medial/Lateral (ML): ±2.5 mm; Dorsal/Ventral (DV): -4.5 mm from the dura.
-
Drill a small burr hole through the skull at the target ML and AP coordinates.
-
Carefully puncture the dura mater with a fine needle.
c. Intrastriatal Injection:
-
Lower a Hamilton syringe or injection cannula to the target DV coordinate.
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Infuse the AOAA solution (dissolved in sterile saline) at a slow, controlled rate (e.g., 0.1-0.2 µL/min).
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After the infusion is complete, leave the needle in place for 5-10 minutes to minimize backflow.
-
Slowly withdraw the needle.
d. Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and saline for hydration.
-
Monitor the animal closely during recovery.
e. Histological Analysis:
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After a designated survival period (e.g., 7 days), perfuse the animal with saline followed by 4% paraformaldehyde.
-
Collect the brain and post-fix in paraformaldehyde.
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Cryoprotect the brain in sucrose solution.
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Section the brain on a cryostat or vibratome.
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Perform staining (e.g., Nissl stain, TUNEL assay) to assess neuronal loss and lesion volume.
In Vitro AOAA Neurotoxicity Assay using Primary Neuronal Cultures
a. Primary Neuronal Culture Preparation:
-
Dissect the desired brain region (e.g., striatum, cortex) from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue enzymatically (e.g., with trypsin or papain) and mechanically by gentle trituration.
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Plate the dissociated cells onto poly-D-lysine or poly-L-ornithine coated culture plates or coverslips in a serum-free neuronal culture medium containing supplements like B-27 and GlutaMAX.
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Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
b. AOAA Treatment:
-
After the neurons have matured in culture (typically 7-10 days in vitro), replace the culture medium with fresh medium containing various concentrations of AOAA.
-
Include a vehicle control group (medium without AOAA).
c. Assessment of Neurotoxicity (after 24-48 hours of exposure):
-
Cell Viability Assays:
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MTT Assay: Measures mitochondrial reductase activity in viable cells.
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LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
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Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).
-
-
ATP Measurement:
-
Lyse the cells and use a luciferase-based ATP assay kit to quantify intracellular ATP levels.
-
-
Lactate Measurement:
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Collect the culture medium and use a colorimetric or fluorometric lactate assay kit to measure the concentration of secreted lactate.
-
V. Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of AOAA-Induced Neurotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. reddit.com [reddit.com]
- 8. Aminooxyacetic acid produces excitotoxic lesions in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Aminooxyacetic acid hemihydrochloride concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Aminooxyacetic acid (AOAA) hemihydrochloride and minimize its off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Aminooxyacetic acid (AOAA)?
Aminooxyacetic acid is a compound that primarily functions as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] It forms an oxime complex with the PLP cofactor, thereby inactivating the enzyme.[2] Its most well-characterized targets are:
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4-aminobutyrate aminotransferase (GABA-T): Inhibition of GABA-T leads to an increase in the levels of the neurotransmitter GABA in tissues.[2]
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Aspartate aminotransferase (AAT): By inhibiting AAT, AOAA blocks the malate-aspartate shuttle, which is crucial for the reoxidation of cytosolic NADH by mitochondria.[2] This disruption of cellular metabolism can lead to a decrease in intracellular ATP levels.
Q2: What are the known off-target effects of AOAA?
Due to its mechanism of action, AOAA is a general inhibitor of all PLP-dependent enzymes.[2] Therefore, any enzyme that utilizes pyridoxal phosphate as a cofactor is a potential off-target. This broad activity can lead to several unintended effects, including:
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Metabolic disruption: Inhibition of the malate-aspartate shuttle can impair mitochondrial energy metabolism, leading to a bioenergetic state similar to hypoglycemia.[2]
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Excitotoxicity: In the striatum, AOAA can cause excitotoxic lesions, which are thought to be a secondary effect of impaired energy metabolism.[3]
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General cellular stress: At higher concentrations, AOAA can induce the production of reactive oxygen species (ROS) and affect mitochondrial membrane potential.
Q3: What is a typical starting concentration for in vitro experiments with AOAA?
The effective concentration of AOAA is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Based on published data, a starting point for concentration ranges could be:
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Enzyme inhibition assays: Start with a concentration range that brackets the expected Ki value. For some PLP-dependent enzymes, this can be in the low micromolar range.
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Cell-based assays: A broad range from 10 µM to 5 mM is often used in initial experiments. For example, some studies have shown no toxicity in certain cell lines at concentrations up to 2 mM, while others report effects in the 100-200 µM range.
Q4: How can I minimize the off-target effects of AOAA in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable results. Here are some strategies:
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Use the lowest effective concentration: Perform a careful dose-response analysis to identify the lowest concentration of AOAA that produces the desired on-target effect.
-
Include appropriate controls: Use negative controls (vehicle only) and positive controls (a known inhibitor of your target) to validate your results.
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Consider the metabolic state of your cells: The effects of AOAA can be influenced by the metabolic state of the cells. Ensure consistent cell culture conditions.
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Assess mitochondrial function and ROS production: If you suspect off-target metabolic effects, consider running assays to measure mitochondrial membrane potential and reactive oxygen species levels.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentration. | Cell line is particularly sensitive to AOAA's metabolic effects. | Perform a detailed dose-response curve to determine the IC50 value. Start with a much lower concentration range. Consider shorter incubation times. |
| Inconsistent results between experiments. | Variation in cell density, passage number, or metabolic state. AOAA solution degradation. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh AOAA solutions for each experiment. |
| No or weak inhibition of the target enzyme. | Incorrect AOAA concentration. Inactive AOAA. Suboptimal assay conditions. | Verify the concentration of your AOAA stock solution. Test a fresh batch of AOAA. Optimize assay parameters such as pH, temperature, and substrate concentration. |
| Unexpected changes in cellular metabolism (e.g., lactate production). | Off-target inhibition of the malate-aspartate shuttle. | This is a known effect of AOAA. Acknowledge this in your experimental design and interpretation. If possible, use a more specific inhibitor for your primary target if available. |
| Precipitation of AOAA in culture medium. | Limited solubility at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and that the AOAA is fully dissolved before adding to the medium. |
Quantitative Data Summary
The following tables summarize reported concentrations of Aminooxyacetic acid hemihydrochloride and their observed effects in various experimental systems. Note that these are examples, and the optimal concentration for your experiment must be determined empirically.
Table 1: In Vitro Cell Viability and Cytotoxicity of AOAA
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Renal Proximal Tubular Epithelial Cells (hamster and mouse) | 0.5, 1, and 2 mM | 26 hours | Not toxic.[4] |
| HCT116 (human colon cancer) | 100 µmol/L | 48 hours | No effect on survival.[5] |
| HT29 (human colon cancer) | 200 µmol/L | 48 hours | No effect on survival.[5] |
| K562 (human chronic myelogenous leukemia) | 0.1 - 1.0 mM | 12 - 48 hours | Decreased cell viability in a concentration- and time-dependent manner.[6] |
| Primary CML cells | 0.8 mM | 48 hours | Significantly reduced cell viability.[6] |
Table 2: Effective Concentrations of AOAA for Enzyme Inhibition and Other Biological Effects
| Target/Effect | System | Concentration |
| Inhibition of GABA-T | In vitro | Varies (low µM range) |
| Inhibition of Aspartate Aminotransferase | In vitro | Varies (low µM range) |
| Sensitization of colon cancer cells to oxaliplatin | HCT116 and HT29 cells | 100 µmol/L and 200 µmol/L, respectively |
| Inhibition of osteoclast differentiation | Bone marrow-derived macrophages (BMMs) | 0.3 and 0.4 mM |
| Induction of apoptosis | K562 cells | 1.6 and 3.2 mM |
Experimental Protocols
Protocol 1: Determining the IC50 of AOAA using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of AOAA in an adherent cell line.
Materials:
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This compound (AOAA)
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
AOAA Treatment:
-
Prepare a stock solution of AOAA in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the AOAA stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 5 mM). Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AOAA.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of cell viability against the logarithm of the AOAA concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of Aminooxyacetic acid (AOAA).
Caption: Workflow for optimizing AOAA concentration.
References
- 1. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues with Aminooxyacetic acid hemihydrochloride in aqueous solutions
Welcome to the technical support center for Aminooxyacetic acid hemihydrochloride (AOAA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For high concentration stock solutions, Dimethyl sulfoxide (DMSO) is recommended.[1][2] It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q2: I need to prepare an aqueous solution of this compound for my experiment. What is its solubility in aqueous buffers?
A2: this compound has moderate solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[4] For higher concentrations in aqueous solutions, some suppliers report solubilities up to 100 mg/mL in water and 130 mg/mL in PBS, which may require sonication to achieve.[5]
Q3: My this compound is not dissolving completely in the aqueous buffer. What can I do?
A3: If you encounter solubility issues in an aqueous buffer, consider the following troubleshooting steps:
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Sonication: Gentle sonication can help break down solid particles and enhance dissolution.[3][5]
-
Warming: Gently warming the solution can also increase solubility. However, be cautious about the stability of the compound at higher temperatures.
-
pH Adjustment: Although specific data on the pH-solubility profile is limited, adjusting the pH of the buffer may improve solubility. Since it is a hemihydrochloride salt, the initial solution will be acidic. Depending on the experimental requirements, carefully adjusting the pH towards neutral might enhance solubility for certain applications.
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Use of Co-solvents: For in vivo experiments or cell-based assays where a small amount of organic solvent is tolerable, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer is a common practice.[4] Ensure the final concentration of the organic solvent is low enough to not have physiological effects.[4]
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, try adding the aqueous medium to the DMSO stock dropwise while vortexing.
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Use of Surfactants or Solubilizing Agents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to maintain solubility upon dilution in saline.[3]
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Lower the Final Concentration: If possible, working with a lower final concentration of this compound in your experiment can prevent precipitation.
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Prepare Freshly: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] It is always best to prepare the final working solution fresh before each experiment.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can vary between batches and is dependent on factors such as temperature and the purity of the solvent.
| Solvent | Reported Solubility | Molar Equivalent | Notes |
| Water | ~100 mg/mL[5] | ~914.91 mM | May require sonication.[5] |
| PBS (pH 7.2) | ~5 mg/mL[4] | ~45.75 mM | |
| PBS | ~130 mg/mL[3][5] | ~1189.39 mM | May require sonication.[3][5] |
| DMSO | ~21-125 mg/mL[1][3] | ~192.13 - 1143.64 mM | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] May require sonication and warming.[5] |
| Dimethyl Formamide | ~2 mg/mL[4] | ~18.3 mM | |
| Ethanol | ~6-21 mg/mL[1] | ~54.9 - 192.13 mM |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the required amount of this compound (Molecular Weight: 109.3 g/mol ). For 1 mL of a 10 mM stock solution, you will need 1.093 mg.
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Add the appropriate volume of anhydrous DMSO to the solid.
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Vortex or sonicate the solution until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the DMSO stock solution.
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Dilute the stock solution to the desired final concentration in the cell culture medium.
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It is recommended to add the stock solution to the medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
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Ensure the final concentration of DMSO in the cell culture medium is below the level that affects the cells (typically ≤ 0.5%).
-
Use the prepared working solution immediately.
Preparation of a Formulation for In Vivo Studies
A common formulation for in vivo administration involves the use of co-solvents to maintain solubility in an aqueous vehicle.
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[3]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
This formulation should be prepared fresh on the day of the experiment.[3]
Visualized Pathways and Workflows
This compound is a known inhibitor of several key enzymes. The diagrams below illustrate its mechanism of action and a general experimental workflow.
Caption: Inhibition of GABA Transaminase by this compound.
Caption: Inhibition of the Malate-Aspartate Shuttle by this compound.
Caption: General workflow for preparing and using this compound.
References
Determining the optimal incubation time for Aminooxyacetic acid hemihydrochloride in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aminooxyacetic acid hemihydrochloride (AOAA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AOAA)?
Aminooxyacetic acid (AOAA) is a well-known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1] Its primary targets in mammalian cells include:
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Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): AOAA inhibits these enzymes, which are key producers of endogenous hydrogen sulfide (H₂S).[2][3][4] It is important to note that AOAA is not a selective inhibitor for CBS and also potently inhibits CSE.[5][6][7]
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Malate-Aspartate Shuttle (MAS): AOAA inhibits the MAS, a crucial mechanism for transporting NADH reducing equivalents from the cytoplasm into the mitochondria.[8][9][10][11] This inhibition can lead to decreased intracellular ATP levels and altered cellular metabolism.[8][10]
-
4-Aminobutyrate aminotransferase (GABA-T): AOAA inhibits the degradation of the neurotransmitter GABA, leading to its accumulation in tissues.[1][9][11]
Q2: What is a typical starting concentration and incubation time for AOAA in cell culture?
The optimal concentration and incubation time for AOAA are highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common starting point is a 24-hour incubation period with concentrations ranging from 100 µM to 1 mM.[2][8][12] However, some studies have used concentrations as high as 5 mM or for longer durations.[8][9][11] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: How should I prepare and store AOAA for cell culture experiments?
For in vitro experiments, AOAA is typically dissolved in water or a buffered solution like PBS.[2] It is advisable to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[11]
Troubleshooting Guide
Problem 1: I am not observing any effect of AOAA on my cells.
-
Suboptimal Concentration or Incubation Time: The concentration of AOAA may be too low, or the incubation time may be too short to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of AOAA concentrations (e.g., 10 µM to 5 mM) and a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal conditions.
-
-
Low Expression of Target Enzymes: Your cell line may have low expression levels of the primary targets of AOAA, such as CBS or CSE.
-
Solution: Verify the expression of target enzymes in your cell line using techniques like Western blotting or qPCR.
-
-
Compound Inactivity: The AOAA may have degraded.
-
Solution: Prepare a fresh solution of AOAA and ensure proper storage of the stock solution.
-
Problem 2: I am observing excessive cytotoxicity or unexpected off-target effects.
-
Inhibition of the Malate-Aspartate Shuttle: AOAA's inhibition of the malate-aspartate shuttle can lead to a decrease in intracellular ATP and induce apoptosis or necrosis, especially in cells highly dependent on this shuttle for energy production.[8][9][10][11]
-
Solution: Measure cellular ATP levels to assess the impact on energy metabolism. Consider using a lower concentration of AOAA or a shorter incubation time.
-
-
Non-Selective Inhibition: AOAA is not a selective inhibitor of CBS and also potently inhibits CSE.[5][6][7] This lack of selectivity can lead to broader effects on H₂S signaling than anticipated.
-
Cell Line Sensitivity: Some cell lines, particularly those that are highly dependent on glutamine metabolism, may show greater sensitivity to AOAA.[9][13]
-
Solution: Carefully characterize the metabolic profile of your cell line. A lower concentration range may be necessary for sensitive cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for AOAA from various studies.
Table 1: IC₅₀ Values for H₂S-Producing Enzymes
| Enzyme | IC₅₀ Value | Source |
| Cystathionine β-synthase (CBS) | 8.5 ± 0.7 µM | [5][6][7] |
| Cystathionine γ-lyase (CSE) | 1.1 ± 0.1 µM | [5][6][7] |
Table 2: Effective Concentrations of AOAA in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Source |
| C6 Glioma Cells | Cell Viability | 0.1 - 5 mM | 24 h | Dose-dependent decrease in survival | [8] |
| C6 Glioma Cells | Cell Cycle Analysis | 1 mM, 5 mM | Not Specified | G0/G1 arrest, increased apoptosis/necrosis | [9][11] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | H₂S Synthesis Inhibition | 10 mM | 24 h | Inhibition of cellular H₂S synthesis | [2] |
| Colon Cancer Cells (HCT116, HT29) | H₂S Synthesis Inhibition | 100 µM, 200 µM | Not Specified | Significant inhibition of intracellular H₂S | [12] |
| Bone Marrow Macrophages (BMMs) | Osteoclastogenesis | Not Specified | Not Specified | Inhibition of osteoclast differentiation | [10] |
| Renal Tubular Cells | Cell Viability | 100 µM | 72 h | Attenuated cell survival | [14] |
Experimental Protocols
Protocol: Determining the Effect of AOAA on Cell Viability using a CCK-8 Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
AOAA Preparation: Prepare a stock solution of AOAA in sterile water or PBS. On the day of the experiment, prepare serial dilutions of AOAA in fresh cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of AOAA. Include a vehicle control (medium without AOAA).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the AOAA concentration to generate a dose-response curve.
Visualizations
Caption: Mechanism of action of Aminooxyacetic acid (AOAA).
Caption: Experimental workflow for a cell viability assay with AOAA.
Caption: Troubleshooting logic for common issues with AOAA.
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Suppressing Hydrogen Sulfide in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Sulfide: A Gaseous Mediator and Its Key Role in Programmed Cell Death, Oxidative Stress, Inflammation and Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetechindia.com [lifetechindia.com]
- 14. researchgate.net [researchgate.net]
Strategies to reduce the toxicity of Aminooxyacetic acid hemihydrochloride in animal studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Aminooxyacetic acid hemihydrochloride (AOAA) in animal studies. The focus is on strategies to mitigate the compound's inherent toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of Aminooxyacetic acid (AOAA) toxicity in animal models?
A1: The toxicity of AOAA stems from its non-specific inhibition of several enzymes that depend on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][2] The two primary pathways affected are:
-
Inhibition of the Malate-Aspartate Shuttle (MAS): AOAA is a potent inhibitor of aspartate aminotransferase, a key enzyme in the MAS.[1][3] This shuttle is crucial for transferring reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[1] By blocking the MAS, AOAA impairs mitochondrial energy metabolism, leading to a significant drop in intracellular ATP levels.[2][3] This energy depletion can result in excitotoxic neuronal death.[2]
-
Inhibition of GABA-Transaminase (GABA-T): AOAA also inhibits GABA-T, the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1][4] This inhibition leads to a rapid and significant accumulation of GABA in the brain.[4][5][6] While this is often the desired therapeutic effect, excessive GABA levels can contribute to neurological side effects.[1]
These dual mechanisms contribute to the observed neurotoxicity, which can manifest as seizures, ataxia (loss of coordination), and drowsiness.[1]
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Validation & Comparative
Alternative inhibitors of the malate-aspartate shuttle for comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative inhibitors targeting the malate-aspartate shuttle (MAS), a critical metabolic pathway for transporting reducing equivalents into the mitochondria. The information presented here is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, with a focus on potency, mechanism of action, and potential off-target effects.
Introduction to the Malate-Aspartate Shuttle
The malate-aspartate shuttle is a complex biological system essential for the transfer of electrons from cytosolic NADH, produced during glycolysis, across the inner mitochondrial membrane, which is impermeable to NADH itself.[1] This process is crucial for cellular respiration and energy production in various tissues, including the brain, heart, and liver. The shuttle involves the coordinated action of four enzymes and two mitochondrial membrane transporters.[1]
Inhibitor Comparison
This section details the known inhibitors of the malate-aspartate shuttle, comparing their mechanisms of action, target specificities, and reported potencies.
Aminooxyacetic Acid (AOAA)
Aminooxyacetic acid is a widely utilized and well-characterized inhibitor of the malate-aspartate shuttle.[2][3]
-
Mechanism of Action: AOAA primarily targets and inhibits aspartate aminotransferase (AAT), also known as glutamic oxaloacetic transaminase (GOT), a key pyridoxal phosphate (PLP)-dependent enzyme in the shuttle.[4][5] By inhibiting both the cytosolic and mitochondrial isoforms of AAT, AOAA effectively disrupts the shuttle's function, preventing the translocation of reducing equivalents into the mitochondria.[6]
-
Potency: The inhibitory concentration (IC50) of AOAA against bovine platelet aspartate aminotransferase has been reported to be 10⁻⁴ M.[7]
-
Off-Target Effects: It is important to note that AOAA is a general inhibitor of PLP-dependent enzymes and can therefore affect other metabolic pathways.[4] A significant off-target effect is the inhibition of GABA-transaminase (GABA-T), leading to an increase in GABA levels in tissues.[4][8] This can have confounding effects in neurological studies. Furthermore, AOAA has been shown to induce excitotoxic lesions and impair intracellular energy metabolism, warranting careful consideration in its experimental application.[9][10]
Phenylsuccinate and Butylmalonate
Phenylsuccinate and butylmalonate are inhibitors of the mitochondrial dicarboxylate carrier (DIC), a transporter responsible for the exchange of malate for other dicarboxylates across the inner mitochondrial membrane, a critical step in the malate-aspartate shuttle.[6][11][12][13][14]
-
Mechanism of Action: These compounds act as competitive inhibitors of the dicarboxylate carrier, preventing the transport of malate into the mitochondrial matrix.[12][15]
-
Selectivity: While primarily targeting the dicarboxylate carrier, the selectivity of these compounds for other mitochondrial carriers has not been extensively characterized. Phenylsuccinate has been noted to inhibit the 2-oxoglutarate carrier as well.[16]
Data Presentation
| Inhibitor | Target | Mechanism of Action | IC50 | Key Off-Target Effects | References |
| Aminooxyacetic Acid (AOAA) | Aspartate Aminotransferase (AAT/GOT) | Inhibition of PLP-dependent transamination | 100 µM | Inhibition of GABA-transaminase, general PLP-dependent enzyme inhibition, potential neurotoxicity. | [4][5][7][8][9][10] |
| Phenylsuccinate | Dicarboxylate Carrier (DIC), 2-Oxoglutarate Carrier | Competitive inhibition of dicarboxylate transport | Not Reported | Potential inhibition of other mitochondrial carriers. | [12][16] |
| Butylmalonate | Dicarboxylate Carrier (DIC) | Competitive inhibition of dicarboxylate transport | Not Reported | Potential inhibition of other mitochondrial carriers. | [6][11][12][13][14] |
Experimental Protocols
Reconstituted Malate-Aspartate Shuttle Activity Assay
This protocol describes a method to measure the activity of the malate-aspartate shuttle using reconstituted mitochondrial components, allowing for the direct assessment of inhibitor effects.
Materials:
-
Isolated mitochondria
-
Purified aspartate/glutamate carrier and oxoglutarate carrier proteins
-
Phospholipid vesicles (liposomes)
-
Glutamate-oxaloacetate transaminase (GOT)
-
Aspartate, oxaloacetate, glutamate, and radiolabeled malate
-
Detergent (e.g., Triton X-100)
-
Hydrophobic ion-exchange columns
-
Scintillation counter
Procedure:
-
Protein Purification and Reconstitution: Isolate the aspartate/glutamate carrier and oxoglutarate carrier from mitochondrial preparations. Co-reconstitute the purified carrier proteins into phospholipid vesicles by removing the detergent using hydrophobic ion-exchange columns.
-
Liposome Loading: During reconstitution, include glutamate-oxaloacetate transaminase, aspartate, and oxaloacetate within the liposomes.
-
Assay Initiation: Initiate the shuttle activity by adding external glutamate to the liposome suspension. This will lead to the internal production of oxoglutarate.
-
Measurement of Malate Uptake: Add externally radiolabeled malate. The internally generated oxoglutarate will be exchanged for the external radiolabeled malate via the reconstituted carriers.
-
Inhibitor Testing: Pre-incubate the reconstituted system with various concentrations of the test inhibitor (e.g., AOAA, phenylsuccinate, butylmalonate) before the addition of external glutamate.
-
Quantification: At specific time points, stop the reaction and separate the liposomes from the external medium. Measure the amount of radiolabeled malate taken up by the liposomes using a scintillation counter.
-
Data Analysis: Calculate the rate of malate uptake in the presence and absence of the inhibitor to determine the extent of inhibition and calculate IC50 values if possible.
(Adapted from Indiveri et al., 1987) [17]
NADH Fluorescence Assay for MAS Activity in Isolated Mitochondria
This protocol measures the activity of the malate-aspartate shuttle by monitoring the change in NADH autofluorescence in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, MgCl₂, KH₂PO₄, HEPES, and EGTA)
-
Substrates: malate, glutamate, ADP
-
Inhibitors: Rotenone (to inhibit complex I), test inhibitors (AOAA, phenylsuccinate, etc.)
-
Fluorometer capable of measuring NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Assay Setup: Resuspend the isolated mitochondria in the respiration buffer in a fluorometer cuvette. Add rotenone to inhibit the oxidation of NADH produced within the mitochondria via complex I, thus isolating the effect of the shuttle.
-
Baseline Measurement: Record the baseline NADH fluorescence.
-
Shuttle Initiation: Add malate and glutamate to the cuvette to initiate the malate-aspartate shuttle, which will transport reducing equivalents into the mitochondria, leading to an increase in mitochondrial NADH levels and thus an increase in fluorescence.
-
Inhibitor Addition: After a stable increase in fluorescence is observed, add the test inhibitor at the desired concentration. Inhibition of the shuttle will lead to a decrease in the rate of NADH fluorescence increase or a plateau.
-
Data Analysis: The rate of change in NADH fluorescence is proportional to the activity of the malate-aspartate shuttle. Compare the rates before and after the addition of the inhibitor to quantify the inhibitory effect.
(Based on principles described in various studies of mitochondrial respiration and fluorescence) [18][19][20]
Measurement of Cytosolic and Mitochondrial NADH/NAD+ Ratios
This protocol utilizes commercially available kits to measure the relative levels of NADH and NAD+ in cytosolic and mitochondrial fractions, providing an indirect measure of malate-aspartate shuttle activity.
Materials:
-
Cell or tissue samples
-
Mitochondria isolation kit
-
NAD+/NADH assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Fractionation: Isolate cytosolic and mitochondrial fractions from cell or tissue samples using a commercially available mitochondria isolation kit or standard subcellular fractionation protocols.
-
Extraction: Extract NAD+ and NADH from the cytosolic and mitochondrial fractions according to the instructions provided with the NAD+/NADH assay kit. This typically involves differential extraction procedures to separate the oxidized and reduced forms.
-
Assay: Perform the NAD+/NADH assay on the extracts using a fluorometric or colorimetric method as per the kit's protocol.
-
Inhibitor Treatment: Treat cells or tissues with the MAS inhibitor for a specified period before fractionation and measurement.
-
Data Analysis: Calculate the NADH/NAD+ ratio for both the cytosolic and mitochondrial compartments in control and inhibitor-treated samples. Inhibition of the malate-aspartate shuttle is expected to increase the cytosolic NADH/NAD+ ratio and decrease the mitochondrial NADH/NAD+ ratio.
(Based on commercially available NAD+/NADH assay kits and protocols for subcellular fractionation) [21]
Mandatory Visualization
Caption: The Malate-Aspartate Shuttle Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Comparing MAS Inhibitors.
References
- 1. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Aspartate aminotransferase for synthesis of transmitter glutamate in the medulla oblongata: effect of aminooxyacetic acid and 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dicarboxylate carrier - Wikipedia [en.wikipedia.org]
- 7. The importance of aspartate aminotransferase for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failure of aminooxyacetic acid therapy in Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dicarboxylate carrier plays a role in mitochondrial malate transport and in the regulation of glucose-stimulated insulin secretion from rat pancreatic beta cells [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 2-Butylmalonate, 2-Phenylsuccinate, Benzylmalonate, and p-Iodobenzylmalonate on the Oxidation of Substrates by Mung Bean Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and reconstitution of the n-butylmalonate-sensitive dicarboxylate transporter from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition of malate, tricarboxylate and oxoglutarate entry into mitochondria by 2-n-butylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The inhibition of mitochondrial dicarboxylate transport by inorganic phosphate, some phosphate esters and some phosphonate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Reconstitution of the malate/aspartate shuttle from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 20. Evaluating Cell Metabolism Through Autofluorescence Imaging of NAD(P)H and FAD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
Unveiling the Potency of Aminooxyacetic Acid Hemihydrochloride as a GABA-T Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the efficacy and specificity of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of Aminooxyacetic acid hemihydrochloride (AOAA) and other key inhibitors of aminobutyrate aminotransferase (GABA-T), a critical enzyme in the metabolism of the primary inhibitory neurotransmitter, GABA. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental procedures.
Aminooxyacetic acid (AOAA) is a well-established inhibitor of GABA-T, effectively increasing GABA levels in tissues by preventing its degradation.[1] Its utility as a research tool to study GABA turnover is well-documented.[1] However, AOAA is a non-specific inhibitor, also affecting other pyridoxal phosphate (PLP)-dependent enzymes, which can lead to off-target effects.[1][2] This guide will compare AOAA with other notable GABA-T inhibitors, providing a clear perspective on their relative potencies and potential liabilities.
Comparative Inhibitory Potency of GABA-T Inhibitors
The inhibitory efficacy of various compounds against GABA-T is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for AOAA and a selection of alternative GABA-T inhibitors, providing a direct comparison of their potency.
| Inhibitor | IC50 (µM) | Notes |
| Gabaculine | 1.8 | A potent catalytic inhibitor.[1] |
| Aminooxyacetic acid (AOAA) | 2.7 | A non-specific enzyme inhibitor.[1] |
| γ-acetylenic GABA | 150 | A catalytic inhibitor.[1] |
| γ-vinyl GABA (Vigabatrin) | 350 | An irreversible inhibitor used as an anticonvulsant.[1][3] |
| 2-Methyl-2-ethyl caproic acid | >1000 | Less effective inhibitor.[1] |
| Ethanolamine O-sulphate | >1000 | Less effective inhibitor.[1] |
| Isoniazid | >1000 | Less effective inhibitor.[1] |
In Vivo Effects on Brain Amino Acid Levels
The administration of GABA-T inhibitors alters the neurochemical profile of the brain. The table below presents a comparative summary of the effects of AOAA, Vigabatrin, γ-acetylenic GABA (GAG), and Valproate on various amino acid levels in rat brain regions.
| Amino Acid | Aminooxyacetic acid (AOAA) | Vigabatrin | γ-acetylenic GABA (GAG) | Valproate |
| GABA | Markedly Increased | Markedly Increased | Markedly Increased | Moderately Increased |
| Aspartate | Decreased | Decreased | Decreased | Decreased |
| Glutamate | Decreased | Decreased | Decreased | No Change |
| Alanine | Decreased | Decreased | Decreased | No Change |
| Glutamine | Increased | Decreased | Decreased | Increased |
Data sourced from a comparative study on the differential effects of these inhibitors in rat brain regions and plasma.[4]
Experimental Protocols
Accurate validation of the inhibitory effects of compounds like AOAA requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro GABA-T Inhibition Assay (Resazurin-Based)
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of a compound against GABA-T in a cell-based system.[5]
Materials:
-
U87MG glioma cells
-
Cell culture medium
-
Test compounds (e.g., AOAA, Vigabatrin)
-
Ice-cold lysis buffer (100 mM sodium phosphate, pH 7.0, 20 mM pyridoxal phosphate, 0.1% Triton X-100)
-
Master mix (0.063 U/mL diaphorase, 6.25 mM resazurin, 1 mM NAD, 5 mM alpha-ketoglutarate, 3.5 mM mercaptoethanol, 6 mM GABA in 100 mM potassium pyrophosphate buffer, pH 8.6)
-
96-well clear bottom black plate
-
Microplate reader with fluorescence detection (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
Culture U87MG cells in a 6-well plate for 24 hours.
-
Incubate the cells with the desired concentrations of the test compounds or a reference inhibitor (e.g., 25 µM Vigabatrin) for 48 hours.
-
Harvest the cells in 200 µL of ice-cold lysis buffer.
-
Prepare the master mix fresh before the assay.
-
Dispense 10 µL of the cell lysate into a 96-well plate.
-
Add 190 µL of the master mix to each well.
-
Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Measure the fluorescence using a microplate reader.
In Vivo Measurement of GABA Levels via Microdialysis and HPLC
This protocol describes the in vivo measurement of extracellular GABA levels in the brain of a subject (e.g., rat) following the administration of a GABA-T inhibitor.[6]
Materials:
-
Microdialysis probe
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
Derivatization agent (o-phthalaldehyde - OPA)
-
Artificial cerebrospinal fluid (aCSF)
-
Test inhibitor (e.g., AOAA)
Procedure:
-
Implant a microdialysis probe into the specific brain region of interest in the anesthetized subject.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 5 minutes).
-
Administer the GABA-T inhibitor (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to monitor changes in GABA concentration.
-
Derivatize the collected samples with OPA.
-
Analyze the derivatized samples using an HPLC system with electrochemical detection to quantify GABA levels.
Visualizing the Mechanism and Workflow
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: GABA metabolism and the inhibitory action of AOAA on GABA-T.
Caption: Workflow for the in vitro GABA-T inhibition assay.
Off-Target Effects and Clinical Considerations
A critical aspect of evaluating any enzyme inhibitor is its specificity. While effective at inhibiting GABA-T, AOAA is known to inhibit other pyridoxal phosphate-dependent enzymes.[1] This lack of specificity can lead to a range of off-target effects. For instance, AOAA can impair intracellular energy metabolism by blocking the mitochondrial malate-aspartate shunt, which can result in excitotoxic lesions.[2]
Clinically, while increasing GABA levels is a therapeutic strategy for conditions like epilepsy, the side effects of GABA-T inhibitors can be limiting. For example, clinical trials with AOAA for Huntington's disease were halted due to side effects like drowsiness, ataxia, seizures, and psychosis at higher doses.[1] Vigabatrin, another potent GABA-T inhibitor, is used as an anticonvulsant but its use is also associated with side effects.[3]
Conclusion
This compound is a potent inhibitor of aminobutyrate aminotransferase, making it a valuable tool for preclinical research into the GABAergic system. However, its non-specific nature and associated off-target effects, primarily due to the inhibition of other PLP-dependent enzymes and impairment of energy metabolism, necessitate careful consideration in its application. When compared to other GABA-T inhibitors, AOAA demonstrates high potency, but alternatives like Vigabatrin, despite also having side effects, have found clinical application as anticonvulsants. The choice of inhibitor will ultimately depend on the specific research question, with a trade-off between potency and specificity. The experimental protocols provided herein offer a foundation for the rigorous and standardized evaluation of these and other novel GABA-T inhibitors.
References
- 1. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of vigabatrin, gamma-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Cross-Validation of Aminooxyacetic Acid Hemihydrochloride's Effects with Other PLP-Dependent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aminooxyacetic acid hemihydrochloride (AOAA), a well-established inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with other notable inhibitors targeting similar enzymatic pathways. The objective is to offer a clear, data-driven cross-validation of their effects, supported by experimental evidence and detailed protocols to aid in research and development.
Introduction to PLP-Dependent Enzymes and Their Inhibition
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions in the human body, participating in approximately 4% of all classified enzymatic activities.[1] These enzymes, known as PLP-dependent enzymes, play critical roles in amino acid metabolism, neurotransmitter synthesis, and other fundamental cellular processes.
Given their central role in metabolism, the inhibition of specific PLP-dependent enzymes has become a significant area of interest for therapeutic intervention in various diseases, including epilepsy, cancer, and neurodegenerative disorders. Aminooxyacetic acid (AOAA) is a broad-spectrum inhibitor of PLP-dependent enzymes that has been extensively studied for its ability to modulate these pathways.[2] This guide will compare the performance of AOAA with other inhibitors targeting key PLP-dependent enzymes, namely GABA transaminase (GABA-T), alanine aminotransferase (Ala-AT), and aspartate aminotransferase (Asp-AT).
Mechanism of Action of PLP-Dependent Enzyme Inhibitors
PLP-dependent enzymes catalyze reactions by forming a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site. The substrate, an amino acid, then displaces the lysine to form a new Schiff base (external aldimine), which is the central intermediate for various transformations like transamination, decarboxylation, and racemization.
Inhibition by Aminooxyacetic Acid (AOAA):
AOAA is a non-selective inhibitor that acts by attacking the Schiff base linkage between PLP and the enzyme.[2] It forms a stable oxime complex with the PLP cofactor, rendering the enzyme inactive.[2][3] This mechanism makes it a potent, and in some cases, irreversible inhibitor.
Other Classes of PLP-Dependent Enzyme Inhibitors:
-
Mechanism-Based ("Suicide") Inhibitors: These compounds are substrates that are converted by the target enzyme into a reactive species, which then irreversibly inactivates the enzyme. Examples include vigabatrin (γ-vinyl-GABA) and gabaculine.[1][4]
-
Substrate Analogues: These inhibitors structurally resemble the natural substrate of the enzyme and compete for binding to the active site. L-cycloserine is an example of a substrate analogue.[5]
-
Covalent Modifiers of PLP: Some inhibitors directly form a covalent bond with the PLP cofactor.[6]
Caption: General mechanism of PLP-dependent enzyme inhibition by AOAA.
Comparative Inhibitor Performance: Quantitative Data
The following tables summarize the inhibitory potency (IC50 values) of AOAA and other inhibitors against key PLP-dependent enzymes. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Inhibition of GABA Transaminase (GABA-T)
| Inhibitor | IC50 (µM) | Organism/Source | Reference |
| Aminooxyacetic acid (AOAA) | 2.7 | Not specified | [1] |
| Gabaculine | 1.8 | Not specified | [1] |
| γ-Acetylenic GABA | 150 | Not specified | [1] |
| γ-Vinyl GABA (Vigabatrin) | 350 | Not specified | [1] |
| Phenelzine | Not specified (effective in vivo) | Rat | [7] |
Table 2: Inhibition of Alanine Aminotransferase (Ala-AT) and Aspartate Aminotransferase (Asp-AT)
| Inhibitor | Enzyme | % Inhibition (Concentration) | Organism/Source | Reference |
| Aminooxyacetic acid (AOAA) | Ala-AT | More sensitive in vitro | Rat hepatocytes | [8] |
| Aminooxyacetic acid (AOAA) | Asp-AT | More rapidly inactivated in liver cells | Rat hepatocytes | [8] |
| L-Cycloserine | Ala-AT | 90% (50 µM) | Rat hepatocytes | [9] |
| L-Cycloserine | Asp-AT | ≤ 10% (50 µM) | Rat hepatocytes | [9] |
| L-2-Amino-4-methoxy-trans-but-3-enoic acid | Asp-AT | 90-95% (400 µM) | Rat hepatocytes | [9] |
| L-2-Amino-4-methoxy-trans-but-3-enoic acid | Ala-AT | 15-30% (400 µM) | Rat hepatocytes | [9] |
| Gabaculine | Ala-AT | Significant inhibition in vivo | Mouse liver | [10] |
| Gabaculine | Asp-AT | Less inhibition than Ala-T and GABA-T in vivo | Mouse liver | [10] |
Table 3: Inhibition of Kynurenine Aminotransferase-I (KAT-I)
| Inhibitor | IC50 (µM) | Reference |
| Aminooxyacetic acid (AOAA) | 13.1 | [11] |
| Aminooxy-phenylpropionic acid (AOPP) | 5.7 | [11] |
Experimental Protocols for Enzyme Inhibition Assays
Accurate determination of inhibitor potency requires robust and reproducible experimental protocols. Below are detailed methodologies for assaying the activity and inhibition of GABA-T, Ala-AT, and Asp-AT.
Caption: General workflow for an enzyme inhibition assay.
GABA Transaminase (GABA-T) Activity and Inhibition Assay
This protocol is based on a coupled-enzyme spectrophotometric method.[2][3]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
GABA-T enzyme preparation
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Glutamate dehydrogenase (GDH)
-
Iodonitrotetrazolium (INT)
-
Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Inhibitor stock solution (e.g., AOAA)
-
3% Acetic acid (stop solution)
Procedure:
-
Reagent Preparation: Prepare working solutions of GABA, α-ketoglutarate, GDH, and INT in the assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Control wells: Enzyme, buffer, and all reagents except the substrate.
-
Reaction wells: Enzyme, buffer, all reagents, and varying concentrations of the inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (GABA and α-ketoglutarate) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding 3% acetic acid to each well.
-
Measurement: Read the absorbance at 492 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the control wells from the reaction wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Alanine Aminotransferase (Ala-AT) Activity and Inhibition Assay
This protocol describes a colorimetric assay for Ala-AT activity.[6]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Ala-AT enzyme preparation
-
L-Alanine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyruvate standards
-
Colorimetric probe for pyruvate
-
Assay Buffer
-
Inhibitor stock solution
Procedure:
-
Standard Curve Preparation: Prepare a series of pyruvate standards of known concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor.
-
Assay Setup:
-
Standard wells: Pyruvate standards and reaction reagent.
-
Sample wells: Enzyme, L-alanine, α-ketoglutarate, and varying concentrations of the inhibitor.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the substrates (L-alanine and α-ketoglutarate) to the sample wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection: Add the colorimetric probe for pyruvate to all wells and incubate as per the manufacturer's instructions.
-
Measurement: Read the absorbance at 540-570 nm.
-
Data Analysis:
-
Generate a standard curve from the pyruvate standards.
-
Determine the amount of pyruvate produced in each sample well from the standard curve.
-
Calculate the Ala-AT activity and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the GABA-T assay.
-
Aspartate Aminotransferase (Asp-AT) Activity and Inhibition Assay
This protocol is based on a colorimetric method.[12][13]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Asp-AT enzyme preparation
-
L-Aspartate (substrate)
-
α-ketoglutarate (co-substrate)
-
Oxaloacetate standards
-
Color reagent
-
Assay Buffer
-
Inhibitor stock solution
-
0.1 M HCl (stop solution)
Procedure:
-
Standard Curve Preparation: Prepare serial dilutions of oxaloacetate standards.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor.
-
Assay Setup:
-
Standard wells: Oxaloacetate standards.
-
Sample wells: Enzyme, L-aspartate, α-ketoglutarate, and varying concentrations of the inhibitor.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the substrates to the sample wells.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Color Development: Add the color reagent to all wells and incubate for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 0.1 M HCl.
-
Measurement: Read the absorbance at 510 nm.
-
Data Analysis:
-
Construct a standard curve using the oxaloacetate standards.
-
Determine the Asp-AT activity and percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value.
-
Signaling Pathway Implications: The GABAergic System
The inhibition of GABA-T has significant implications for neurotransmission. GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-T, compounds like AOAA and vigabatrin lead to an increase in synaptic and extrasynaptic GABA levels.[4][14] This enhancement of GABAergic inhibition is the basis for their anticonvulsant effects.
Caption: Effect of GABA-T inhibitors on the GABAergic synapse.
Conclusion
This compound is a potent, non-selective inhibitor of a wide range of PLP-dependent enzymes. Its inhibitory action through the formation of a stable oxime with the PLP cofactor provides a benchmark for comparing other inhibitors. This guide has presented a cross-validation of AOAA's effects with other inhibitors targeting GABA-T, Ala-AT, and Asp-AT, supported by quantitative data and detailed experimental protocols.
The choice of inhibitor for a specific research or therapeutic application will depend on the desired selectivity and mechanism of action. While broad-spectrum inhibitors like AOAA are valuable research tools for probing entire metabolic pathways, more selective inhibitors such as L-cycloserine for Ala-AT or mechanism-based inhibitors like vigabatrin for GABA-T offer greater precision for targeting specific enzymes.
Future research should focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The experimental protocols provided herein offer a foundation for the standardized evaluation of novel PLP-dependent enzyme inhibitors.
References
- 1. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.12. GABA transaminase enzymatic activity [bio-protocol.org]
- 3. bmrservice.com [bmrservice.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay for GABA Transaminase Activity [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anticonvulsant Properties of Aminooxyacetic Acid Hemihydrochloride and Other Antiepileptic Drugs
A comprehensive guide for researchers and drug development professionals on the anticonvulsant profile of Aminooxyacetic acid hemihydrochloride (AOAA) in relation to established antiepileptic drugs (AEDs). This analysis synthesizes preclinical data on efficacy, mechanism of action, and neurotoxicity, providing a framework for its potential therapeutic application and future research directions.
This compound (AOAA) is a well-characterized inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By blocking GABA-T, AOAA elevates GABA levels in the brain, a mechanism central to its anticonvulsant effects. This guide provides a comparative analysis of AOAA's anticonvulsant properties against a panel of commonly used antiepileptic drugs, leveraging data from standardized preclinical models.
Mechanism of Action: A Dual Approach to Seizure Inhibition
The primary anticonvulsant mechanism of AOAA is the irreversible inhibition of GABA-T, leading to a significant increase in synaptic GABA concentrations.[1] This enhancement of GABAergic inhibition counteracts the excessive neuronal excitation characteristic of seizures.
Interestingly, research suggests a dual mechanism of action for AOAA's anticonvulsant effects.[2][3] One component is directly related to GABA metabolism and is most effective approximately six hours after administration. A second, non-GABA-related mechanism, exhibits maximal efficacy around 1.5 hours post-administration and dissipates after six hours.[3] This biphasic action suggests a more complex pharmacological profile than a simple GABA-T inhibitor.
The following diagram illustrates the primary signaling pathway affected by AOAA:
Comparative Anticonvulsant Efficacy
The anticonvulsant efficacy of AOAA has been evaluated in various animal models of epilepsy. A key study in gerbils with genetically determined epilepsy demonstrated that AOAA has a potent anticonvulsant effect, with a median effective dose (ED50) of 0.9 mg/kg.[4] This positions AOAA as a more potent agent in this specific model compared to several established AEDs.
| Antiepileptic Drug | ED50 (mg/kg, i.p.) in Gerbil Seizure Model[4] | Primary Mechanism of Action |
| Aminooxyacetic Acid (AOAA) | 0.9 | GABA-T Inhibition |
| Diazepam | <0.5 | GABA-A Receptor Positive Allosteric Modulator |
| Phenobarbital | 10 | GABA-A Receptor Positive Allosteric Modulator |
| Phenytoin | 25 | Sodium Channel Blocker |
| Carbamazepine | 15 | Sodium Channel Blocker |
| Ethosuximide | 125 | T-type Calcium Channel Blocker |
| Valproic Acid | 150 | Multiple (including GABA-T inhibition) |
Table 1: Comparative Anticonvulsant Efficacy in a Gerbil Model of Epilepsy.
It is important to note that the efficacy of anticonvulsant drugs can vary significantly across different seizure models and species. While the gerbil model provides valuable data, further studies are needed to establish the ED50 of AOAA in standardized rodent models like the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests for a more comprehensive comparison with the extensive existing data for other AEDs.
Neurotoxicity and Therapeutic Index
A critical aspect of any potential therapeutic agent is its safety profile. Studies have indicated that at its anticonvulsant ED50, AOAA can be toxic or lethal in mice, suggesting a narrow therapeutic index.[5] However, another study suggested that AOAA, along with cetyl GABA and progabide, exhibited satisfactory margins of safety, similar to that of valproic acid.[6]
The convulsive dose 50 (CD50) for systemic administration of AOAA in mice has been reported to be 68 mg/kg.[7] Convulsions induced by AOAA can be blocked by diazepam, phenobarbital, and valproate, but not by ethosuximide, trimethadione, acetazolamide, diphenylhydantoin, or carbamazepine.[7] This differential effect provides further insight into its mechanism of action and potential therapeutic combinations.
Further research is required to determine a precise therapeutic index for AOAA, ideally by establishing the median toxic dose (TD50) in standardized neurotoxicity assays and comparing it to its ED50 in various seizure models.
Experimental Protocols
Standardized animal models are crucial for the preclinical evaluation of anticonvulsant drugs. The following are detailed methodologies for two of the most common screening tests.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
An electroconvulsive shock apparatus with corneal or ear-clip electrodes.
-
A solution of 0.9% saline.
Procedure:
-
Administer the test compound (e.g., AOAA) or vehicle to a group of mice or rats at various doses.
-
At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes moistened with saline.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
Apparatus:
-
Syringes for subcutaneous injection.
-
An observation chamber.
-
A solution of Pentylenetetrazole (e.g., 85 mg/kg).
Procedure:
-
Administer the test compound (e.g., AOAA) or vehicle to a group of mice or rats at various doses.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously.
-
Observe the animal for a defined period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The absence of clonic seizures for a specified duration is considered protection.
-
Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.
Conclusion and Future Directions
This compound demonstrates potent anticonvulsant properties, primarily through the inhibition of GABA-transaminase. Comparative data from a gerbil epilepsy model suggests superior potency to several established AEDs. However, concerns regarding its narrow therapeutic index, as indicated by its toxicity at effective doses in some studies, warrant further investigation.
Future research should focus on:
-
Determining the ED50 and TD50 of AOAA in standardized MES and PTZ tests in mice and rats. This will allow for a direct and robust comparison with the extensive database of other AEDs and a more precise calculation of its therapeutic index.
-
Investigating the non-GABAergic mechanism of AOAA's anticonvulsant action. Elucidating this secondary mechanism could open new avenues for drug development and combination therapies.
-
Exploring structural modifications of AOAA. The development of analogues with a wider therapeutic window, retaining the anticonvulsant efficacy while reducing toxicity, would be a significant advancement.
References
- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. A dual mechanism for the anticonvulsant action of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. High anticonvulsant potency of gamma-aminobutyric acid (GABA)mimetic drugs in gerbils with genetically determined epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative assay of anticonvulsant and toxic potencies of sixteen GABAmimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seizures induced by aminooxyacetic acid in mice: pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aminooxyacetic Acid Hemihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Aminooxyacetic acid hemihydrochloride, a compound utilized in various research applications, requires careful consideration for its disposal due to its irritant properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its responsible management.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The irritant nature of this compound necessitates stringent safety measures to prevent skin and eye contact.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Primary Disposal Procedure: Hazardous Waste Collection
The most direct and universally compliant method for the disposal of this compound is through a designated hazardous waste management program. This approach ensures that the chemical is handled and processed in accordance with environmental regulations.
Step-by-Step Hazardous Waste Segregation:
-
Containerization: Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be marked with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed chemical waste disposal service.
Alternative Procedure: Neutralization of Small Quantities
For very small quantities, neutralization may be considered. However, this should only be performed by trained personnel in a controlled laboratory setting and in accordance with local regulations. It is crucial to note that while neutralization addresses the corrosivity, the resulting solution may still contain the organic compound, which could have other environmental impacts. Therefore, this method should be approached with caution.
Experimental Protocol for Neutralization:
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound in a beaker placed within an ice-water bath to manage any heat generation.
-
Dilute Base Preparation: In a separate container, prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).
-
Slow Addition: While stirring the acidic solution, slowly add the dilute base dropwise.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Neutralization Point: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Consult your local EHS guidelines for the proper disposal of the neutralized solution. Direct drain disposal is often not recommended without specific approval, as the toxicity of the neutralized organic salt is not well-characterized.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Place the absorbed or swept material into a sealed container labeled as hazardous waste.[1]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
